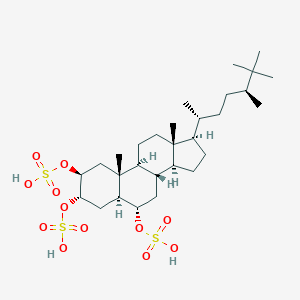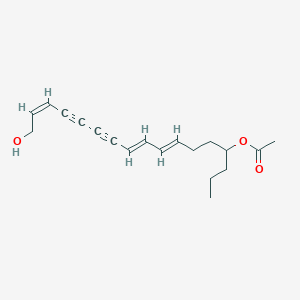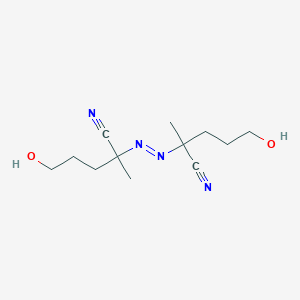
17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one
説明
17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one is a synthetic steroidal compound It is characterized by the presence of an androstane backbone with a 1-oxo-3-ethoxy-2-propynyl substituent at the 17th position and a ketone group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with an appropriate androstane derivative.
Functional Group Introduction: The 1-oxo-3-ethoxy-2-propynyl group is introduced through a series of reactions, including alkylation and oxidation.
Final Product Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3rd position ketone group.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted androstane derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex steroidal compounds.
- Studied for its reactivity and potential to form novel derivatives.
Biology:
- Investigated for its potential biological activity, including hormonal and anti-inflammatory effects.
Medicine:
- Explored for its potential therapeutic applications, particularly in hormone replacement therapy and treatment of certain cancers.
Industry:
- Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one involves its interaction with specific molecular targets, such as hormone receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- 17-(1-Oxo-2-propynyl)androst-4-en-3-one
- 17-(1-Oxo-3-methoxy-2-propynyl)androst-4-en-3-one
- 17-(1-Oxo-3-ethoxy-2-butynyl)androst-4-en-3-one
Comparison:
- Structural Differences: The presence of different substituents at the 17th position.
- Reactivity: Variations in reactivity due to different functional groups.
- Biological Activity: Differences in biological activity and potential therapeutic applications.
特性
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-(3-ethoxyprop-2-ynoyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O3/c1-4-27-14-11-22(26)21-8-7-19-18-6-5-16-15-17(25)9-12-23(16,2)20(18)10-13-24(19,21)3/h15,18-21H,4-10,12-13H2,1-3H3/t18-,19-,20-,21+,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADMMMMZZFLIEP-OCCJOITDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC#CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC#CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104849-33-4 | |
| Record name | 17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104849334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



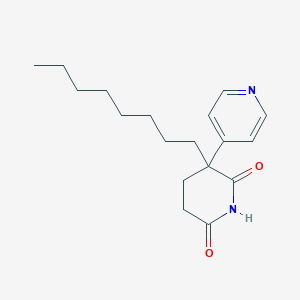

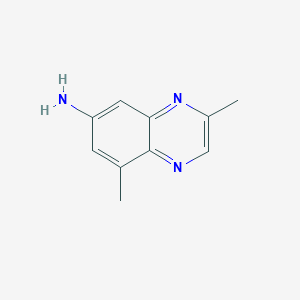

![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
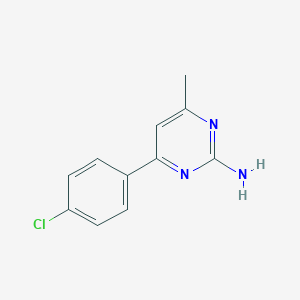


![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)
